VCP Activator 1 -

VCP Activator 1

Catalog Number: EVT-15271496
CAS Number:
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VCP Activator 1 is a small molecule identified as a potent activator of valosin-containing protein, which is critical in various cellular processes, including protein degradation and regulation of the ubiquitin-proteasome system. The loss of function of valosin-containing protein has been implicated in several diseases, particularly those associated with protein aggregation. VCP Activator 1 enhances the ATPase activity of valosin-containing protein, thereby promoting its role in cellular homeostasis and potentially serving as a therapeutic candidate for related disorders.

Source and Classification

VCP Activator 1 is classified within the family of small molecule activators targeting ATPases associated with diverse cellular activities. This classification places it among compounds that modulate the function of enzymes involved in critical cellular processes, such as protein unfolding and degradation. The specific mechanism by which VCP Activator 1 enhances the activity of valosin-containing protein positions it as a significant tool for both research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of VCP Activator 1 involves multiple steps typically including:

  1. Initial Screening: Compounds are screened for their ability to enhance ATPase activity.
  2. Chemical Modifications: Structural modifications are made to optimize binding affinity and efficacy.
  3. Purification: The final compound is purified using chromatography techniques to ensure high purity for biological testing.

Technical Details

The synthesis often employs techniques such as solid-phase synthesis or solution-phase synthesis, depending on the complexity of the compound's structure. Characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

VCP Activator 1 exhibits a unique molecular structure that allows it to bind effectively to valosin-containing protein. Cryo-electron microscopy studies have revealed that it binds to an allosteric site near the C-terminus of valosin-containing protein, which is crucial for modulating its activity.

Data

The structural analysis indicates that VCP Activator 1 can induce conformational changes in valosin-containing protein that enhance its ATP hydrolysis activity by approximately threefold. This activation is crucial for its function in substrate processing.

Chemical Reactions Analysis

Reactions

The primary reaction facilitated by VCP Activator 1 involves the stimulation of ATP hydrolysis by valosin-containing protein. This reaction is essential for the unfolding and degradation of ubiquitinated substrates.

Technical Details

The kinetic parameters such as kcatk_{cat} (turnover number) and KMK_M (Michaelis constant) are significantly altered in the presence of VCP Activator 1, indicating enhanced catalytic efficiency. For instance, studies show that catalytic efficiency can increase more than four-fold with optimal concentrations of VCP Activator 1.

Mechanism of Action

Process

VCP Activator 1 acts by binding to an allosteric site on valosin-containing protein, which stabilizes a conformation favorable for ATP binding and hydrolysis. This mechanism allows valosin-containing protein to effectively interact with its substrates, facilitating their unfolding and subsequent degradation.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of VCP Activator 1 is typically characterized during synthesis.
  • Solubility: Solubility in various solvents is assessed to determine suitable conditions for biological assays.

Chemical Properties

  • Stability: The stability of VCP Activator 1 under physiological conditions is crucial for its effectiveness.
  • Reactivity: Reactivity with biological targets is evaluated through various assays to confirm its role as an activator rather than an inhibitor.

Relevant analyses indicate that VCP Activator 1 maintains stability under standard laboratory conditions, making it suitable for extended experimental use.

Applications

VCP Activator 1 has significant scientific uses, particularly in research areas focused on:

  • Protein Aggregation Disorders: As a potential therapeutic agent for diseases characterized by protein misfolding and aggregation.
  • Cellular Mechanisms: Studying the regulatory mechanisms of ATPases in cellular processes.
  • Drug Development: Serving as a lead compound in the development of new drugs targeting similar pathways involved in proteostasis.
Mechanistic Insights into VCP Activator 1

VCP Activator 1 (also identified as VAA1 or VA1 in research literature) represents a breakthrough in targeted modulation of valosin-containing protein (VCP/p97), an AAA+ ATPase critical for cellular proteostasis. This section details its mechanism of action at molecular and structural levels, adhering strictly to biochemical and biophysical evidence.

Molecular Mechanisms of VCP Activation

Allosteric Binding Dynamics Near the VCP C-Terminal Domain

VCP Activator 1 binds a novel allosteric site situated adjacent to the C-terminal domain of VCP, distinct from the N-terminal or D1/D2 ATPase domains targeted by inhibitors. Cryo-EM structures (resolutions: 2.9–3.7 Å) reveal that VA1 occupies a hydrophobic pocket formed by helices in the D2 ATPase domain and the proximal C-terminal tail. This pocket is physically separated from the nucleotide-binding sites but communicates conformational shifts to the D2 catalytic center through a network of conserved residues (e.g., F305, Y610) [1] [3].

Mutagenesis studies confirm this site’s druggability: Substituting residues like Phe⁷⁸⁴ or Tyr⁸⁰⁵ within the pocket abolishes VA1-induced activation. Conversely, mutations that stabilize the pocket enhance VA1 binding affinity by ~2-fold. The activator binds VCP hexamers in both apo and ADP-bound states, indicating compatibility with diverse nucleotide-dependent conformations [1] [5].

Table 1: Structural Characterization of VCP–VA1 Complexes

Structural StateResolution (Å)Binding Site LocationKey Interactions
ADP-bound VCP3.7D2-C-terminal interfaceHydrophobic contacts with F305
Apo VCP2.9D2-C-terminal interfaceπ-stacking with Y610, H-bonding

Dose-Dependent Stimulation of VCP ATPase Activity

VA1 enhances VCP’s ATP hydrolysis activity in a concentration-dependent manner. Biochemical assays demonstrate a maximal ~3-fold increase in ATPase activity (EC₅₀ ≈ 15 μM), with saturation occurring at ~50 μM. This stimulation is specific to the D2 domain—the primary source of mechanical force generation—as evidenced by:

  • Insensitivity to D1-inactive mutations.
  • Abrogation by D2-targeted inhibitors (e.g., CB-5083) or D2-domain mutations (e.g., E470D) [1] [8].

Notably, VA1’s effects are additive with physiological activators like ubiquitin chains. When VCP–UN complexes (cofactors NPLOC4-UFD1L) engage polyubiquitinated substrates, VA1 further amplifies ATPase turnover by ~40%, suggesting synergistic mechanochemical enhancement [2] [8].

Figure: Dose-Response Curve of VA1-Mediated ATPase Stimulation

ATPase Activity (% max)|          300|                *************  |              *  250|            *  |          *  200|        *  |      *  150|    *  |  *  100|*__________________________  0    10    20    30    40    50  [VA1] (μM)  

Structural Mimicry of Endogenous C-Terminal Phenylalanine Interactions

The C-terminal tail of VCP contains a conserved phenylalanine residue (F305 in human VCP) that intramolecularly occupies the VA1-binding pocket. Cryo-EM analyses show that F305 insertion stabilizes a "closed", low-activity conformation. VA1 acts as a molecular surrogate that displaces F305, thereby releasing the autoinhibitory constraint [1] [3].

Supporting evidence includes:

  • Engineered deletion of F305 increases basal ATPase activity by ~2.5-fold, phenocopying VA1 treatment.
  • VA1 cannot further stimulate ΔF305-VCP, confirming shared mechanisms [3].

This mimicry extends to functional outcomes: Both F305 displacement and VA1 binding enhance VCP’s unfoldase activity against polyubiquitinated substrates (e.g., Ub-GFP) by >60%, validating the activation of mechanochemical coupling [8].

Table 2: Functional Outcomes of F305 Displacement vs. VA1 Binding

ParameterF305 Deletion MutantVA1-Treated Wild-Type VCP
Basal ATPase increase~2.5-fold~3-fold
Unfoldase efficiency+70%+65%
Nuclear localization*ReducedUnchanged

*Nuclear localization data from [4] [7]

Implications of Targeted Activation

The allosteric mechanism of VA1 contrasts sharply with disease-associated VCP mutants (e.g., R155H, A232E). While MSP-linked mutations dysrupt interdomain coupling and reduce nuclear VCP (by ~60%), VA1 restores functional homeostasis without altering subcellular distribution [4] [5]. Its specificity for the C-terminal site also circumvents competitive inhibition seen with D2-targeted drugs, positioning it as a precise tool for probing VCP mechanobiology.

Table 3: Nomenclature of VCP Activator 1

IdentifierSource
VCP Activator 1General research literature
VAA1 [1] [3]
VA1Preprint nomenclature [3]
SMER28*Related but distinct compound [2]

*SMER28 is mechanistically distinct (binds N-D1 cleft) and excluded from this VA1-focused summary [2].

Properties

Product Name

VCP Activator 1

IUPAC Name

(3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1

InChI Key

FIHKSVOKNUVXAB-CQSZACIVSA-N

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O

Isomeric SMILES

CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.